molecular formula C8H9N3 B12289477 N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1638760-48-1

N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B12289477
CAS No.: 1638760-48-1
M. Wt: 147.18 g/mol
InChI Key: UOACJTUESYAAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound with a fused pyridine and pyrrole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and methylation steps . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced amine derivatives .

Scientific Research Applications

N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and cancer progression . The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the N-methyl group can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

CAS No.

1638760-48-1

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C8H9N3/c1-9-7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H2,9,10,11)

InChI Key

UOACJTUESYAAGT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CNC2=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.